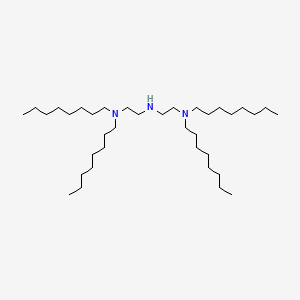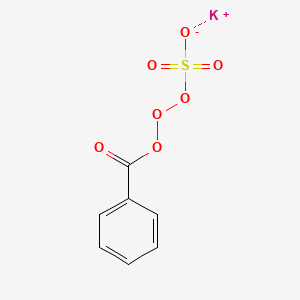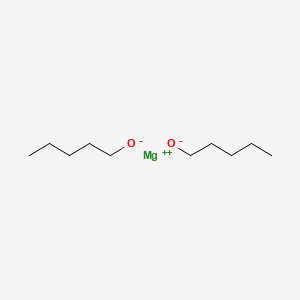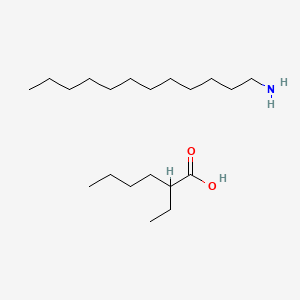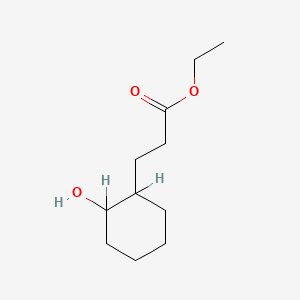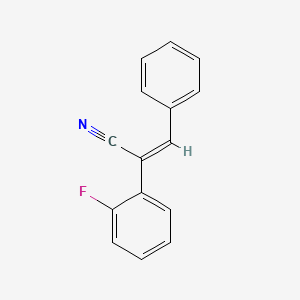
2-(2-Fluorophenyl)-3-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-phenylacrylonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial production, the process often starts with readily available and inexpensive starting materials such as o-fluoro acetophenone. The brominated product from this starting material can be directly used in the next condensation reaction without the need for separation, simplifying the process and reducing costs .
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
科学的研究の応用
2-(2-Fluorophenyl)-3-phenylacrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(2-Fluorophenyl)-3-phenylacrylonitrile include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
2-Fluorophenylpyrrolidine: An important intermediate used in organic synthesis.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group and an acrylonitrile moiety
特性
CAS番号 |
7497-36-1 |
|---|---|
分子式 |
C15H10FN |
分子量 |
223.24 g/mol |
IUPAC名 |
(Z)-2-(2-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-10H/b13-10+ |
InChIキー |
ANBDHGGYZFCPBU-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



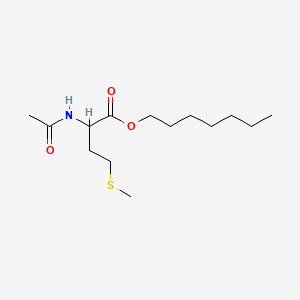
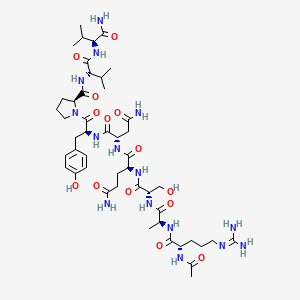

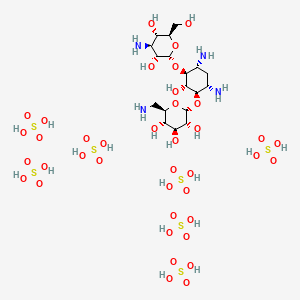
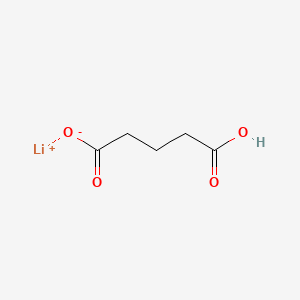
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
